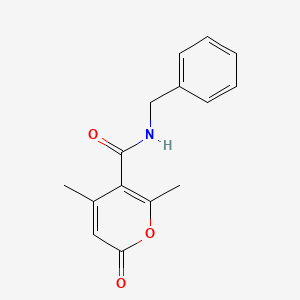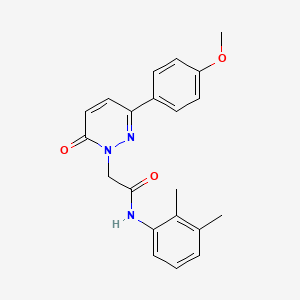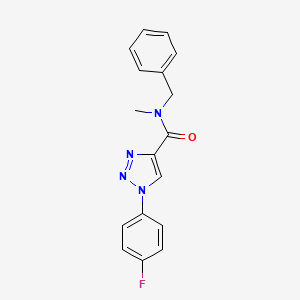![molecular formula C23H26BrClN2O3S B11203896 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid CAS No. 656818-39-2](/img/structure/B11203896.png)
4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and multiple aromatic rings with halogen and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-bromobenzylamine and 5-chloro-2-methoxybenzoic acid derivatives. These intermediates are then subjected to a series of reactions, such as nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products in various applications.
Mechanism of Action
The mechanism of action of 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid include other cyclohexane derivatives with aromatic rings and functional groups. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings
Properties
CAS No. |
656818-39-2 |
|---|---|
Molecular Formula |
C23H26BrClN2O3S |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
4-[[(3-bromophenyl)methyl-[(5-chloro-2-methoxyphenyl)carbamothioyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H26BrClN2O3S/c1-30-21-10-9-19(25)12-20(21)26-23(31)27(14-16-3-2-4-18(24)11-16)13-15-5-7-17(8-6-15)22(28)29/h2-4,9-12,15,17H,5-8,13-14H2,1H3,(H,26,31)(H,28,29) |
InChI Key |
LSQGKWMMITWTJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N(CC2CCC(CC2)C(=O)O)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-5-[2-(difluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203819.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B11203821.png)
![5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11203834.png)
![6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B11203836.png)
![7-Hydroxy-N-(4-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11203837.png)


![3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid](/img/structure/B11203848.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11203866.png)

![3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203880.png)
![3-(3-Bromophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203885.png)


